d-beta-Homoglutamine
Overview
Description
d-beta-Homoglutamine is a derivative of the amino acid glutamine It is characterized by the presence of an additional methylene group in its side chain compared to glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions: d-beta-Homoglutamine can be synthesized using solid-phase peptide synthesis methods. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs protected amino acids and coupling reagents to ensure the selective formation of peptide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of solid-phase peptide synthesis can be scaled up for industrial applications. This involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: d-beta-Homoglutamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The side chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
d-beta-Homoglutamine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function, as well as its potential effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating immune responses and its potential as a drug delivery agent.
Mechanism of Action
The mechanism of action of d-beta-Homoglutamine involves its incorporation into peptides and proteins, where it can influence their structure and function. It can interact with various molecular targets, including enzymes and receptors, thereby modulating biochemical pathways. The specific pathways and targets depend on the context in which this compound is used.
Comparison with Similar Compounds
Glutamine: The parent amino acid with a shorter side chain.
d-Homoglutamine: A similar compound with a different stereochemistry.
Other Amino Acid Derivatives: Compounds like d-beta-Homoglutamine with modifications in their side chains.
Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(3R)-3,6-diamino-6-oxohexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNSGZOFDGAHTI-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277273 | |
Record name | Hexanoic acid, 3,6-diamino-6-oxo-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263046-59-8 | |
Record name | Hexanoic acid, 3,6-diamino-6-oxo-, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263046-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 3,6-diamino-6-oxo-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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